![molecular formula C8H7IN2 B1450012 6-Iodo-3-methyl-1H-indazole CAS No. 1082041-53-9](/img/structure/B1450012.png)
6-Iodo-3-methyl-1H-indazole
Overview
Description
6-Iodo-3-methyl-1H-indazole is a chemical compound with the CAS Number: 1082041-53-9 . It has a molecular weight of 258.06 .
Synthesis Analysis
The synthesis of 1H-indazole, which is similar to 6-Iodo-3-methyl-1H-indazole, has been studied . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis
The molecular structure of 6-Iodo-3-methyl-1H-indazole can be represented by the SMILES stringCC1=NNC2=C1C=CC(I)=C2
. The InChI code for the compound is 1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)
. Physical And Chemical Properties Analysis
6-Iodo-3-methyl-1H-indazole is a solid compound . It is light yellow to brown in color .Scientific Research Applications
Anticancer Applications
“6-Iodo-3-methyl-1H-indazole” derivatives have been extensively studied for their potential as anticancer agents. They have been found to exhibit inhibitory activities against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . These compounds can induce apoptosis and affect the cell cycle, potentially by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Anti-Inflammatory Properties
The structural motif of indazole is known to possess anti-inflammatory properties. The C-3 functionalization of 1H-indazole, which includes the 6-Iodo-3-methyl variant, can lead to the production of pharmaceutical precursors used in the treatment of various inflammatory diseases .
Antidepressant and Antihypertensive Effects
Indazole compounds, including the 6-Iodo-3-methyl variant, have been reported to have medicinal applications as antidepressants and antihypertensives. These applications are based on the ability of these compounds to interact with biological targets that play a role in mood regulation and blood pressure control .
Antibacterial Activity
The indazole nucleus is a component in several compounds with antibacterial activity. Research into 6-Iodo-3-methyl-1H-indazole could lead to the development of new antibacterial agents that are effective against resistant strains of bacteria .
Enzyme Inhibition
Indazole derivatives are known to inhibit various enzymes, such as HIV protease, aldol reductase, and acetylcholinesterase inhibitors. This makes them valuable in the design of drugs targeting these enzymes for the treatment of conditions like HIV, diabetes, and Alzheimer’s disease .
Synthetic Methodologies
Apart from direct medicinal applications, 6-Iodo-3-methyl-1H-indazole is also significant in synthetic chemistry. It can be used in transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of indazoles via the formation of C–N and N–N bonds, which are crucial steps in the creation of complex organic molecules .
Safety and Hazards
properties
IUPAC Name |
6-iodo-3-methyl-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFXTMDHAKOGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650578 | |
Record name | 6-Iodo-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-3-methyl-1H-indazole | |
CAS RN |
1082041-53-9 | |
Record name | 6-Iodo-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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